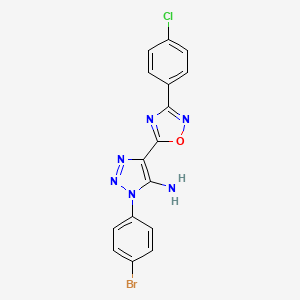![molecular formula C26H23N5O2S2 B11281187 2,5-Dimethylphenyl {5-[4-phenyl-3,6-dihydro-1(2H)-pyridinyl]thieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidin-3-YL} sulfone](/img/structure/B11281187.png)
2,5-Dimethylphenyl {5-[4-phenyl-3,6-dihydro-1(2H)-pyridinyl]thieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidin-3-YL} sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It contains a thieno-triazolo-pyrimidine core, which combines fused heterocyclic rings.
- The compound’s substituents include a 2,5-dimethylphenyl group and a 4-phenyl-3,6-dihydro-1(2H)-pyridinyl moiety.
- Due to its intricate structure, it has attracted attention in both chemical research and practical applications.
2,5-Dimethylphenyl {5-[4-phenyl-3,6-dihydro-1(2H)-pyridinyl]thieno[2,3-E][1,2,3]triazolo[1,5-A]pyrimidin-3-YL} sulfone: is a complex organic compound with a unique structure.
Preparation Methods
Synthetic Routes: One synthetic approach involves the condensation of appropriate precursors. For instance, the reaction of 2,5-dimethylphenylamine with 4-phenyl-3,6-dihydro-1(2H)-pyridine-2,5-dione followed by cyclization can yield the desired compound.
Reaction Conditions: These reactions typically occur under mild conditions, using suitable solvents and catalysts.
Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized efficiently through optimized processes.
Chemical Reactions Analysis
Reactivity: The compound is likely to undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Oxidation may involve reagents like potassium permanganate or hydrogen peroxide. Reduction could utilize hydrazine or metal hydrides. Substitution reactions may occur with halogens or nucleophiles.
Major Products: Depending on the specific reaction, products such as substituted derivatives or ring-opened forms may result.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel materials.
Biology: Investigations into its interactions with biological macromolecules (e.g., proteins, DNA) are ongoing.
Medicine: The compound’s pharmacological properties, including antimicrobial or anticancer effects, warrant exploration.
Industry: Its use in organic electronics, sensors, or catalysts is an area of interest.
Mechanism of Action
- The compound’s mechanism likely involves binding to specific molecular targets.
- It may modulate cellular pathways, affecting processes like signal transduction or gene expression.
Comparison with Similar Compounds
Uniqueness: Its fused heterocyclic structure sets it apart from other compounds.
Similar Compounds: While I don’t have specific names, related compounds with similar cores include other thieno-triazolo-pyrimidines.
Properties
Molecular Formula |
C26H23N5O2S2 |
|---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
10-(2,5-dimethylphenyl)sulfonyl-7-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene |
InChI |
InChI=1S/C26H23N5O2S2/c1-17-8-9-18(2)22(16-17)35(32,33)26-25-27-24(23-21(12-15-34-23)31(25)29-28-26)30-13-10-20(11-14-30)19-6-4-3-5-7-19/h3-10,12,15-16H,11,13-14H2,1-2H3 |
InChI Key |
BTWDMVLHOWVBFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N5CCC(=CC5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(4-bromophenyl)-1H-pyrazol-3-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B11281106.png)
![Methyl 5-methyl-7-(3-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11281108.png)
![3-benzyl-4-methyl-9-(pyridin-3-yl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11281110.png)
![2-Methoxyethyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11281116.png)
![[5-(thiophen-2-yl)-1H-pyrazol-3-yl][4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B11281117.png)
![1-(4-chlorophenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B11281120.png)

![Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11281136.png)
![N-(3,5-Dimethoxyphenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide](/img/structure/B11281140.png)
![5-methoxy-6-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-2-(p-tolyl)pyridazin-3(2H)-one](/img/structure/B11281145.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11281159.png)
![3-({4-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B11281164.png)

![5-amino-1-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11281183.png)
